Pipazethate Hydrochloride

Description

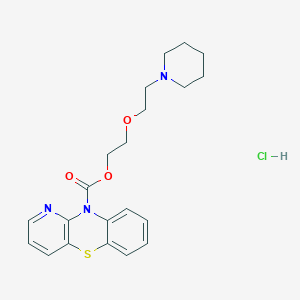

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S.ClH/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24;/h2-3,6-10H,1,4-5,11-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUBUXUFKHXRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2167-85-3 (Parent) | |

| Record name | Pipazethate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80930876 | |

| Record name | 2-[2-(Piperidin-1-yl)ethoxy]ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14056-67-8, 6056-11-7 | |

| Record name | 10H-Pyrido[3,2-b][1,4]benzothiazine-10-carboxylic acid, 2-[2-(1-piperidinyl)ethoxy]ethyl ester, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14056-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipazethate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6056-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipazethate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(Piperidin-1-yl)ethoxy)ethyl 10H-pyrido(3,2-b)(1,4)benzothiazine-10-carboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014056678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theratuss | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[2-(Piperidin-1-yl)ethoxy]ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(piperidin-1-yl)ethoxy]ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pipazetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPAZETHATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/757GN3W2CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological Profile of Pipazethate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipazethate hydrochloride is a non-narcotic antitussive agent with a multifaceted pharmacological profile. Primarily recognized for its central cough suppressant effects, its mechanism of action is principally attributed to its activity as a sigma-1 receptor agonist. Beyond its antitussive properties, this compound also exhibits local anesthetic, bronchodilator, and central nervous system (CNS) depressant activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a compilation of quantitative data, detailed experimental protocols for its pharmacological evaluation, and visual representations of its proposed signaling pathways and experimental workflows.

Introduction

This compound, chemically known as 2-(2-piperidinoethoxy)ethyl 10H-pyrido[3,2-b][1][2]benzothiadiazine-10-carboxylate hydrochloride, is a centrally acting cough suppressant.[3] Unlike opioid-based antitussives, it is a non-narcotic agent, which has made it a subject of interest in respiratory medicine.[4][5] Its therapeutic effect is primarily achieved through the suppression of the cough reflex at the medullary cough center.[4][6] This document aims to provide an in-depth technical examination of the pharmacological characteristics of this compound for a specialized audience in drug research and development.

Mechanism of Action

This compound's primary mechanism of action is its interaction with the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][7] It binds to the sigma-1 receptor with a reported IC50 value of 190 nM, acting as an agonist.[1] This interaction is believed to be the foundation of its antitussive effects.[1]

Upon ligand binding, the sigma-1 receptor is thought to dissociate from the binding immunoglobulin protein (BiP) and subsequently modulate various downstream signaling pathways.[8] This includes the regulation of intracellular calcium (Ca2+) signaling through inositol (B14025) 1,4,5-trisphosphate (IP3) receptors, which can influence neuronal excitability.[7][8] Additionally, sigma-1 receptor activation can modulate the activity of various ion channels.[9]

Signaling Pathway

The binding of this compound to the sigma-1 receptor initiates a cascade of intracellular events. A proposed signaling pathway is illustrated below.

Pharmacological Properties

Beyond its primary antitussive effect, this compound demonstrates a range of other pharmacological activities.

Local Anesthetic Action

This compound possesses local anesthetic properties, which may contribute to its antitussive effect by reducing afferent nerve sensitivity in the respiratory tract.[1][6]

Bronchodilator Activity

The compound has been reported to have bronchodilator effects, which can be beneficial in cough associated with bronchospasm.[1]

CNS Depressant Effects

As a centrally acting agent, this compound can cause CNS depression, leading to side effects such as drowsiness and sedation.[3][10] In cases of overdose, more severe neurological symptoms like somnolence, agitation, seizures, and coma have been reported.[3][10]

Quantitative Pharmacological Data

The following table summarizes key quantitative data related to the pharmacological profile of this compound.

| Parameter | Value | Method | Reference |

| Pharmacodynamics | |||

| Sigma-1 Receptor Binding (IC50) | 190 nM | Radioligand Binding Assay | [1] |

| Pharmacokinetics | |||

| Onset of Action | 10-20 minutes | Clinical Observation | [1] |

| Duration of Action | 4-6 hours | Clinical Observation | [1] |

| Analytical | |||

| HPLC Linearity Range | 5-200 µg/mL | High-Performance Liquid Chromatography | [11] |

| Spectrophotometry Linearity Range | 12-92 µg/mL | Ion-pair Spectrophotometry | [4] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Antitussive Activity: Citric Acid-Induced Cough Model in Guinea Pigs

This in vivo model is a standard method for evaluating the efficacy of antitussive agents.

Protocol:

-

Animals: Male Dunkin-Hartley guinea pigs weighing 300-400 g are used.[1][2] Animals are housed in a controlled environment and allowed to acclimatize before the experiment.

-

Drug Administration: this compound or the vehicle (control) is administered orally at a predetermined time (e.g., 30 minutes) before the citric acid challenge.[1]

-

Cough Induction: Each guinea pig is placed individually in a whole-body plethysmography chamber.[1] An aerosol of 0.4 M citric acid in saline is generated by an ultrasonic nebulizer and delivered into the chamber for a fixed duration, typically 7 to 14 minutes.[1][2]

-

Data Recording and Analysis: Coughs are detected by a microphone and a pressure transducer connected to the chamber. The number of coughs and the time to the first cough (latency) are recorded.[1][12] The acoustic characteristics of the coughs can also be analyzed to assess intensity.[1] The antitussive effect is determined by the reduction in the number of coughs and the increase in cough latency in the drug-treated group compared to the control group.[12]

Bronchodilator Activity: Konzett-Rössler Method in Guinea Pigs

This in vivo method assesses the ability of a compound to counteract bronchoconstriction.

Protocol:

-

Animals and Preparation: Guinea pigs of either sex (250-500 g) are anesthetized, typically with urethane.[3] The trachea is cannulated and connected to a respiration pump for artificial ventilation. A jugular vein is cannulated for the intravenous administration of substances.[3]

-

Induction of Bronchoconstriction: A bronchoconstrictor agent such as histamine or acetylcholine (B1216132) is administered intravenously to induce a measurable increase in intratracheal pressure, which reflects bronchoconstriction.[3]

-

Drug Administration and Measurement: this compound is administered intravenously prior to or after the bronchoconstrictor. The bronchodilator activity is quantified by the degree to which this compound prevents or reverses the increase in intratracheal pressure caused by the bronchoconstrictor agent.[3]

Local Anesthetic Activity: Intradermal Wheal Test in Guinea Pigs

This method evaluates the ability of a substance to block sensory nerve conduction.

Protocol:

-

Animal Preparation: The dorsal skin of a guinea pig is shaved.

-

Intradermal Injection: A small volume (e.g., 0.1 mL) of this compound solution is injected intradermally to form a wheal. A control wheal is formed with a saline injection.

-

Sensory Testing: At specific time intervals after the injection, the wheal is stimulated with a sharp object (e.g., a needle). The presence or absence of a skin twitch response (panniculus carnosus reflex) is noted.

-

Evaluation: The duration of local anesthesia is the time during which the skin twitch reflex is absent upon stimulation in the drug-treated wheal.

CNS Depressant Activity: Open-Field Test in Mice

This test assesses spontaneous locomotor activity and exploratory behavior, which can be altered by CNS depressant drugs.

Protocol:

-

Apparatus: An open-field arena, typically a square box with walls, is used. The floor is often divided into a central and a peripheral zone. The arena is placed in a sound-attenuated and dimly lit room.[5][13]

-

Animal Preparation: Mice are habituated to the testing room before the experiment. This compound or vehicle is administered at a specified time before the test.

-

Procedure: Each mouse is placed individually in the center of the open-field arena and allowed to explore freely for a set period (e.g., 5-20 minutes).[5][13]

-

Data Collection and Analysis: A video camera mounted above the arena records the mouse's activity. An automated tracking system is used to measure parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and the number of entries into the center zone.[4][5] A decrease in locomotor activity and an increase in the time spent in the periphery are indicative of CNS depression and anxiety-like behavior, respectively.

Toxicology and Side Effects

The primary toxic effects of this compound are related to its CNS depressant activity.[10] Common side effects include drowsiness, nausea, vomiting, restlessness, and insomnia.[10] In cases of overdose, severe neurological manifestations such as somnolence, agitation, seizures, and coma can occur.[3][10] Cardiovascular toxicity, including a quinidine-like action leading to QT interval prolongation and arrhythmias, has also been reported in toxic doses.[10]

Conclusion

This compound is a centrally acting antitussive with a complex pharmacological profile. Its primary mechanism of action via the sigma-1 receptor distinguishes it from opioid-based cough suppressants. The additional local anesthetic and bronchodilator properties may offer therapeutic advantages in certain clinical scenarios. However, its CNS depressant effects and potential for cardiovascular toxicity at high doses warrant careful consideration in its clinical application and further drug development efforts. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and related compounds.

References

- 1. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Screening Models of Bronchodilator | PPTX [slideshare.net]

- 4. anilocus.com [anilocus.com]

- 5. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ligands Exert Biased Activity to Regulate Sigma 1 Receptor Interactions With Cationic TRPA1, TRPV1, and TRPM8 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. researchgate.net [researchgate.net]

- 12. florajournal.com [florajournal.com]

- 13. Open field test for mice [protocols.io]

An In-depth Technical Guide to Pipazethate Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipazethate hydrochloride is a centrally acting antitussive agent, chemically identified as a 1-azaphenothiazine derivative.[1] It has been utilized for the suppression of non-productive cough.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended to serve as a resource for researchers and professionals in the field of drug development.

Chemical Structure and Identification

This compound is the hydrochloride salt of Pipazethate. Its chemical structure is characterized by a pyrido[3,2-b][3]benzothiazine core.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][3]benzothiazine-10-carboxylate;hydrochloride[4] |

| CAS Number | 6056-11-7[4] |

| Molecular Formula | C₂₁H₂₆ClN₃O₃S[4] |

| Molecular Weight | 436.0 g/mol [5] |

| Canonical SMILES | C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl |

| InChI Key | FEUBUXUFKHXRKO-UHFFFAOYSA-N[5] |

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. The available data for this compound is summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 160-161 °C | |

| Solubility | Soluble in water and methanol. Practically insoluble in acetone (B3395972) and petroleum ether. | |

| Water Solubility (Predicted) | 0.0415 mg/mL | [6] |

| logP (Predicted) | 3.77 | [6] |

| pKa (Strongest Basic, Predicted) | 8.96 | [6] |

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Pharmacological Properties and Mechanism of Action

This compound exerts its antitussive effect primarily through a central mechanism, acting on the medullary cough center.[6] Its pharmacological profile is also defined by its interactions with specific neurotransmitter systems.

Central Antitussive Action

The primary mechanism of action of this compound is the suppression of the cough reflex by inhibiting the excitability of the cough center located in the medulla oblongata.[3] This central action reduces the frequency and intensity of coughing.

GABA Receptor Antagonism

Pipazethate has been identified as a potent antagonist of the Gamma-Aminobutyric Acid (GABA) receptor, specifically the GABA-A receptor.[7] GABA is the primary inhibitory neurotransmitter in the central nervous system. By antagonizing the GABA-A receptor, Pipazethate can modulate neuronal excitability, which may contribute to its antitussive effects.

Sigma-1 Receptor Ligand

Pipazethate is also known to bind to the sigma-1 receptor.[1] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in the regulation of various cellular functions, including ion channel activity and intracellular signaling.[8] The interaction of Pipazethate with the sigma-1 receptor may contribute to its overall pharmacological profile, although the specific downstream effects of this interaction in the context of its antitussive activity are still under investigation.

References

- 1. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extractive Colourimetric Determination of Pipazethate HCl by Ion-pair Complex Formation in Pure Form, Dosage Form, Urine and in Presence of its Degradation Products [article.sapub.org]

- 3. Spectrophotometric Determination of Pipazethate HCl and Dextromethorphan HBr using Potassium Permanganate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C21H26ClN3O3S | CID 22424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Central and Peripheral Effects of Pipazethate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipazethate hydrochloride is a non-narcotic antitussive agent that exhibits a dual mechanism of action, involving both central and peripheral pathways to suppress the cough reflex.[1][2][3] Chemically designated as 2-(2-(piperidin-1-yl)ethoxy)ethyl 10H-pyrido[3,2-b][1][4]benzothiazine-10-carboxylate hydrochloride, it belongs to the azaphenothiazine class of compounds.[5][6] Unlike opioid-based antitussives, Pipazethate offers a reduced risk of addiction and respiratory depression.[5] Its primary central action involves the depression of the medullary cough center, mediated through its interaction with the sigma-1 receptor.[1][4][5][7] Peripherally, it demonstrates local anesthetic and bronchodilator properties, which contribute to its overall antitussive efficacy.[1][3][7] This technical guide provides a comprehensive overview of the pharmacological effects, mechanisms of action, and experimental evaluation of this compound.

Central Effects of this compound

The primary antitussive effect of this compound stems from its action on the central nervous system (CNS).[1][2] It directly suppresses the cough reflex by inhibiting the excitability of the cough center located in the medulla oblongata.[1][4][7]

Mechanism of Action

Pipazethate's central mechanism is multifactorial, involving interaction with specific receptor systems and general CNS depression.

-

Sigma-1 Receptor Binding : At a molecular level, Pipazethate binds to the sigma-1 receptor with a reported IC50 value of 190 nM.[1][5] The sigma-1 receptor is an intracellular chaperone protein involved in modulating neurotransmission, and its interaction with Pipazethate is considered a key contributor to the drug's cough-suppressing effects.[1][5]

-

GABA Antagonism : this compound is also described as a potent antagonist of the GABA-A receptor.[8][9] By blocking these inhibitory receptors, it may modulate neuronal activity within the brainstem, although the precise contribution of this action to its antitussive effect requires further elucidation.

-

CNS Depression : As a CNS depressant, Pipazethate can cause sedation and drowsiness as side effects.[1] In cases of overdose, this can lead to more severe neurological complications, including seizures, respiratory depression, and coma.[1][10]

Signaling Pathway

The central antitussive action of Pipazethate can be visualized as an interruption of the cough reflex arc at the level of the brainstem.

Figure 1: Central Mechanism of this compound.

Peripheral Effects of this compound

In addition to its central actions, this compound exerts significant effects on the peripheral nervous system and respiratory tissues.[1][2]

Mechanism of Action

-

Local Anesthetic Action : Pipazethate has a local anesthetic effect on the sensory nerves in the airways.[1][2][7] This action is presumed to involve the blockade of voltage-gated sodium channels, which prevents the initiation and propagation of action potentials in the afferent nerve fibers that trigger the cough reflex.[11][12] By reducing the irritability of these peripheral neural receptors, it diminishes the signals sent to the medullary cough center.[2][7]

-

Bronchodilator Activity : The drug exhibits bronchodilator activity, which helps to reduce airway resistance.[1][13] This effect is particularly beneficial for patients in whom bronchospasm is a contributing factor to their cough.[1]

-

Antihistamine and Anticholinergic Effects : Some sources suggest that this compound possesses antihistamine and anticholinergic properties, which could contribute to its therapeutic profile by reducing allergic responses and smooth muscle contraction in the airways.[13]

Signaling Pathway

The peripheral actions of Pipazethate provide a complementary mechanism for cough suppression by targeting the initial stages of the reflex arc.

Figure 2: Peripheral Mechanism of this compound.

Pharmacological Data

Pharmacokinetics and Pharmacodynamics

This compound is characterized by a rapid onset and a moderate duration of action.[1][3] It is well-absorbed orally and penetrates the blood-brain barrier to exert its central effects.[1][2]

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value / Description | Reference(s) |

|---|---|---|

| Onset of Action | 10–20 minutes | [1][3] |

| Duration of Action | 4–6 hours | [1][7] |

| Administration | Oral (syrup or tablets) | [7] |

| Absorption | Well-absorbed in the gastrointestinal tract | [1][2] |

| Distribution | High probability of blood-brain barrier penetration | [1][2] |

| Metabolism | Hepatic; potential for interactions with cytochrome P450 enzymes | [1][2] |

| Excretion | Primarily renal |[2] |

Table 2: Comparative Pharmacodynamics of Antitussive Agents

| Parameter | Pipazethate HCl | Codeine Phosphate | Dextromethorphan HBr |

|---|---|---|---|

| Mechanism of Action | Central (Sigma-1/GABA) & Peripheral (Local Anesthetic); Bronchodilator[1][8] | Central Opioid Receptor Agonist[1] | Central NMDA Receptor Antagonist[1] |

| Onset of Action | 10–20 minutes[1] | 30–45 minutes[1] | 15–30 minutes[1] |

| Duration of Action | 4–6 hours[1] | 4–6 hours[1] | 3–6 hours |

| Narcotic | No[1] | Yes[1] | No[1] |

Toxicity and Adverse Effects

While effective, this compound is associated with a range of side effects and significant toxicity in cases of overdose.[1][3] Its use has been discontinued (B1498344) or limited in some regions due to these safety concerns.[3]

Table 3: Reported Toxicity and Side Effects of this compound

| System | Mild Side Effects | Severe/Overdose Toxic Effects | Reference(s) |

|---|---|---|---|

| Neurological | Drowsiness, restlessness, insomnia, dizziness | Seizures, somnolence, coma | [1][2][3][10] |

| Cardiovascular | - | Arrhythmias (e.g., Torsade de pointes), QT prolongation | [1][10] |

| Respiratory | - | Respiratory depression, apnea | [1][10] |

| Gastrointestinal | Nausea, vomiting | - | [3] |

| Dermatologic | Rash, urticaria | - | [3] |

| Metabolic | - | Severe acidosis, hyperglycemia, hyperkalemia |[10] |

Experimental Protocols & Methodologies

The evaluation of antitussive and local anesthetic properties of compounds like Pipazethate involves standardized preclinical and clinical methodologies.

Evaluation of Antitussive Activity

-

In Vivo Models : The most common approach involves inducing cough in conscious, lightly anesthetized animals.

-

Species : Guinea pigs, cats, and dogs are frequently used.

-

Cough Induction :

-

Mechanical Stimulation : A nylon fiber or electrode is inserted into the tracheal mucosa to elicit the cough reflex.

-

Chemical Stimulation : Aerosolized irritants such as citric acid, capsaicin, or sulfur dioxide are administered to induce coughing.[14]

-

-

Measurement : The number and intensity of cough responses are recorded before and after administration of the test compound.

-

-

In Vitro Models :

-

Receptor Binding Assays : These assays quantify the affinity of the compound for specific targets. For Pipazethate, this would involve competitive binding assays using radiolabeled ligands for the sigma-1 and GABA-A receptors to determine binding constants like Ki or IC50.[1]

-

Evaluation of Local Anesthetic Activity

-

In Vivo Models :

-

Corneal Reflex Test (Rabbit) : The compound is applied to the cornea, and the loss of the blink reflex upon mechanical stimulation is measured.

-

Plexus Anesthesia (Frog/Guinea Pig) : The compound is injected near a nerve plexus, and the time to onset and duration of motor and sensory blockade are recorded.

-

-

In Vitro Models :

-

Isolated Nerve Preparations (e.g., frog sciatic nerve) : The nerve is placed in a chamber where it can be stimulated electrically. The compound is added to the bathing solution, and its effect on blocking the compound action potential is measured.

-

Experimental Workflow

The development and validation of a novel antitussive agent follows a structured workflow from initial discovery to clinical application.

Figure 3: General Experimental Workflow for Antitussive Drug Development.

Conclusion

This compound is a pharmacologically complex agent that suppresses cough through a synergistic combination of central and peripheral effects. Its primary central mechanism involves the depression of the medullary cough center, likely through modulation of the sigma-1 receptor.[1][4][5] This is complemented by peripheral actions, including a local anesthetic effect on airway sensory nerves and bronchodilation.[1][3] While its efficacy as a non-narcotic antitussive has been established, its clinical use is tempered by a significant potential for toxicity, particularly in overdose scenarios.[1][10] A thorough understanding of its dual mechanism of action, structure-activity relationship, and safety profile is essential for the rational design of novel, safer, and more effective non-narcotic antitussive agents.[5]

References

- 1. This compound | 6056-11-7 | Benchchem [benchchem.com]

- 2. What is the mechanism of Pipazetate Hydrochloride? [synapse.patsnap.com]

- 3. Buy this compound | 6056-11-7 [smolecule.com]

- 4. Pipazethate | C21H25N3O3S | CID 22425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C21H26ClN3O3S | CID 22424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is Pipazetate Hydrochloride used for? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. mdpi.com [mdpi.com]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. CAS 6056-11-7: this compound | CymitQuimica [cymitquimica.com]

- 14. Pharmacological modulation of cough reflex - PMC [pmc.ncbi.nlm.nih.gov]

Pipazethate Hydrochloride: A Technical Guide to its Sigma-1 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of pipazethate (B1678394) hydrochloride for the sigma-1 receptor (S1R). Pipazethate, a centrally acting antitussive agent, has been identified as a ligand for the S1R. Understanding its interaction with this unique receptor is crucial for elucidating its mechanism of action and exploring its potential for therapeutic applications beyond cough suppression.

Quantitative Binding Affinity Data

The primary quantitative measure of pipazethate's binding affinity for the sigma-1 receptor is its half-maximal inhibitory concentration (IC50). This value represents the concentration of pipazethate required to inhibit 50% of the binding of a specific radioligand to the receptor.

| Compound | Receptor | Parameter | Value |

| Pipazethate | Sigma-1 | IC50 | 190 nM[1][2] |

Experimental Protocols

The determination of the binding affinity of a compound like pipazethate for the sigma-1 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (pipazethate) to displace a radioactively labeled ligand that is known to bind to the sigma-1 receptor.

Representative Competitive Radioligand Binding Assay Protocol

1. Materials and Reagents:

- Test Compound: Pipazethate hydrochloride

- Radioligand: High-affinity sigma-1 receptor radioligand (e.g., --INVALID-LINK---pentazocine).

- Tissue/Cell Preparation: Homogenates of guinea pig brain or membranes from cells expressing a high density of sigma-1 receptors (e.g., CHO-S1R cells).

- Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

- Non-specific Binding Control: A high concentration of a known sigma-1 receptor ligand (e.g., 10 µM haloperidol) to determine the amount of non-specific binding of the radioligand.

- Scintillation Cocktail: For detection of radioactivity.

- Glass Fiber Filters: To separate bound from unbound radioligand.

2. Tissue/Cell Membrane Preparation:

- The selected tissue (e.g., guinea pig brain) is homogenized in ice-cold assay buffer.

- The homogenate is centrifuged at a low speed to remove nuclei and large debris.

- The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

- The membrane pellet is washed and resuspended in fresh assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

3. Assay Procedure:

- The assay is performed in microcentrifuge tubes or a 96-well plate format.

- Each assay tube contains:

- A fixed concentration of the radioligand (typically at or near its Kd value for the sigma-1 receptor).

- Varying concentrations of the test compound (this compound).

- The prepared cell membrane homogenate.

- Total Binding: Tubes containing only the radioligand and membrane homogenate.

- Non-specific Binding: Tubes containing the radioligand, membrane homogenate, and a high concentration of the non-specific binding control (e.g., haloperidol).

- Incubation: The tubes are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

4. Separation and Detection:

- Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

- The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

- The filters are then placed in scintillation vials with a scintillation cocktail.

- The radioactivity retained on the filters is quantified using a liquid scintillation counter.

5. Data Analysis:

- Specific Binding: Calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

- IC50 Determination: The specific binding data is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is generated, and the IC50 value is determined as the concentration of the test compound that produces 50% inhibition of specific binding.

- Ki Calculation: The affinity of the test compound (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Sigma-1 Receptor Competitive Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Plausible Signaling Pathway for Pipazethate's Antitussive Action via the Sigma-1 Receptor

References

Early-Stage Research on Pipazethate Hydrochloride Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pipazethate (B1678394) hydrochloride, a non-narcotic, centrally acting antitussive agent, represents a compelling scaffold for the development of novel cough suppressants. This technical guide provides a comprehensive overview of the foundational knowledge surrounding Pipazethate and outlines a strategic framework for the design and evaluation of its derivatives. While extensive research on specific Pipazethate analogs is limited in publicly available literature, this document consolidates existing data on the parent compound, including its synthesis, mechanism of action, and relevant experimental protocols. Furthermore, it presents a prospective structure-activity relationship (SAR) to guide future medicinal chemistry efforts. Detailed methodologies for key assays and visualizations of pertinent signaling pathways and experimental workflows are included to facilitate further research in this area.

Introduction to Pipazethate Hydrochloride

Pipazethate, chemically known as 2-(2-(piperidin-1-yl)ethoxy)ethyl 10H-pyrido[3,2-b][1][2]benzothiazine-10-carboxylate, is a member of the azaphenothiazine class of compounds.[1] It has been utilized as a cough suppressant, exerting its effects through a central mechanism on the medullary cough center.[2] Unlike opioid-based antitussives, Pipazethate is a non-narcotic agent, which reduces the risk of addiction and respiratory depression.[1]

The primary mechanism of action of Pipazethate is attributed to its interaction with the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] It binds to the sigma-1 receptor with a reported IC₅₀ value of 190 nM.[1] Additionally, Pipazethate has been identified as a potent GABA antagonist, which may also contribute to its pharmacological profile.

Core Structure and Pharmacophore of Pipazethate

The chemical structure of Pipazethate can be divided into four key components that are critical for its antitussive activity and serve as points for potential modification in derivative design:

-

The Azaphenothiazine Core: This tricyclic system forms the rigid backbone of the molecule.

-

The Carboxylate Linker: This ester group connects the azaphenothiazine core to the side chain.

-

The Ethoxyethyl Spacer: This flexible chain provides appropriate spacing and orientation.

-

The Terminal Piperidine Ring: This basic amine is crucial for receptor interaction.

Synthesis of Pipazethate and its Derivatives

The synthesis of Pipazethate and its potential derivatives generally involves two main stages: the formation of the 1-azaphenothiazine core and its subsequent coupling with a desired side chain.

General Synthesis of the 1-Azaphenothiazine Core

The 1-azaphenothiazine core can be synthesized through the reaction of 2-aminothiophenol (B119425) with substrates such as α-haloketones or through the cyclization of 2-phenylaminopyridine with sulfur.[1] Patents describe a method involving the reaction of 2-mercaptoaniline with 2-chloropyridine.

Synthesis of this compound

A common synthetic route to Pipazethate involves the reaction of 1-azaphenothiazine with phosgene (B1210022) to form the 1-azaphenothiazine-10-carbonyl chloride intermediate. This reactive intermediate is then esterified with 2-(2-(piperidin-1-yl)ethoxy)ethanol to yield Pipazethate.[1][3] The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.

Below is a generalized workflow for the synthesis of Pipazethate.

Structure-Activity Relationship (SAR) Analysis

While specific quantitative SAR data for a broad range of Pipazethate derivatives are not extensively available in the public domain, a qualitative SAR can be proposed based on the known pharmacology of sigma-1 receptor ligands and general principles of medicinal chemistry. This serves as a guide for the rational design of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

Table 1: Prospective Structure-Activity Relationship of Pipazethate Derivatives

| Modification Site | Proposed Modification | Expected Impact on Activity | Rationale |

| Azaphenothiazine Core | Substitution on the aromatic rings (e.g., with electron-withdrawing or -donating groups) | Variable | May influence electronic properties and binding affinity. |

| Isosteric replacement of the pyridine (B92270) or benzene (B151609) ring | Potentially significant change | Could alter the overall topology and receptor interaction. | |

| Carboxylate Linker | Replacement with an amide or other bioisosteres | May decrease activity | The ester linkage is likely important for optimal orientation. |

| Ethoxyethyl Spacer | Altering the length of the alkyl chain | Activity is likely sensitive to chain length | Optimal spacing is crucial for reaching the binding pocket. |

| Terminal Piperidine Ring | Replacement with other cyclic amines (e.g., pyrrolidine, morpholine) | May be tolerated | The basic nitrogen is key; the nature of the ring can modulate potency and selectivity. |

| Acyclic amino derivatives | Likely to decrease activity | The constrained conformation of the ring is probably important for binding. |

Signaling Pathways in Cough Suppression

The antitussive effect of Pipazethate is believed to be initiated by its binding to the sigma-1 receptor in the medullary cough center. This interaction triggers a cascade of downstream signaling events that ultimately lead to a reduction in the cough reflex. The precise downstream pathways are not fully elucidated for Pipazethate but are thought to involve modulation of ion channels and neurotransmitter systems.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the early-stage research of Pipazethate derivatives.

In Vitro Sigma-1 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.

-

Materials:

-

Guinea pig brain membranes (or cell lines expressing the sigma-1 receptor).

-

Radioligand, e.g., [³H]-(+)-pentazocine.

-

Test compounds (Pipazethate derivatives).

-

Non-specific binding control (e.g., haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, combine the membrane preparation, radioligand, and either buffer, test compound, or non-specific binding control.

-

Incubate at room temperature for a specified time (e.g., 120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.[1]

-

In Vivo Antitussive Efficacy (Citric Acid-Induced Cough in Guinea Pigs)

-

Objective: To assess the antitussive efficacy of test compounds in an animal model of cough.

-

Animals: Male Dunkin-Hartley guinea pigs (350-400 g), acclimatized for at least one week.

-

Materials:

-

Whole-body plethysmograph.

-

Ultrasonic nebulizer.

-

Citric acid solution (e.g., 0.3 M).

-

Test compounds and vehicle control.

-

-

Procedure:

-

Administer the test compound or vehicle to the guinea pigs via the desired route (e.g., oral gavage, intraperitoneal injection).

-

After a predetermined pretreatment time, place the animal in the plethysmograph.

-

Expose the animal to an aerosol of citric acid for a fixed duration (e.g., 10 minutes) to induce coughing.

-

Record the number of coughs during the exposure period.

-

Calculate the percentage inhibition of cough for each treatment group compared to the vehicle control.

-

Determine the ED₅₀ (the dose that produces 50% of the maximal antitussive effect).

-

Conclusion

This compound remains a valuable lead compound for the development of novel non-narcotic antitussive agents. Its interaction with the sigma-1 receptor provides a clear target for structure-based drug design. While the exploration of its derivatives is not yet widely documented, the synthetic routes and experimental protocols outlined in this guide offer a solid foundation for future research. A systematic investigation of the structure-activity relationships, focusing on modifications of the azaphenothiazine core and the terminal amine, holds promise for the discovery of next-generation antitussives with improved efficacy and safety profiles.

References

Preclinical Toxicological Profile of Pipazethate Hydrochloride: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information regarding the preclinical toxicological profile of Pipazethate hydrochloride. A comprehensive search of scientific literature and toxicological databases yielded limited specific data from preclinical studies. The majority of the available information is derived from clinical case reports of acute toxicity in humans. Therefore, this guide highlights the existing knowledge while also underscoring significant gaps in the publicly accessible preclinical data.

Introduction

This compound is a centrally acting, non-narcotic antitussive agent.[1] Its primary mode of action is the suppression of the cough reflex by acting on the medullary cough center.[1] While previously used for the symptomatic relief of cough, its use has become infrequent in contemporary medicine.[2] This document aims to provide a technical overview of the known toxicological profile of this compound based on available preclinical and clinical information.

Quantitative Toxicology Data

A thorough search of available literature did not yield specific quantitative data from preclinical toxicology studies, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values for this compound in any animal species. The absence of this fundamental data in the public domain represents a significant gap in the comprehensive toxicological assessment of this compound.

Due to the lack of available quantitative preclinical data, a summary table cannot be provided.

Toxicological Endpoints

Information on the toxicological effects of this compound is primarily derived from case reports of accidental overdose in humans, particularly in children.[2] These reports consistently describe a range of adverse effects affecting multiple organ systems.

Acute Toxicity

Clinical case reports indicate that acute overdose of this compound can lead to severe and life-threatening complications.[2] The observed signs and symptoms of acute toxicity in humans include:

-

Neurological: Somnolence, disturbed sensorium, agitation, convulsive seizures, and coma.[1]

-

Respiratory: Respiratory distress, Kussmaul breathing, respiratory depression, and apnea.[1]

-

Cardiovascular: Cardiac dysrhythmias, including Torsade de pointes and ventricular tachycardia.[2] This is attributed to a "quinidine-like action," suggesting an effect on cardiac ion channels that leads to a prolongation of the QT interval.[1]

-

Metabolic: Severe acidosis, hyperglycemia, glucosuria, and hyperkalemia.

Sub-chronic and Chronic Toxicity

No information was found in the public domain regarding the effects of repeated or long-term exposure to this compound in preclinical models.

Genotoxicity and Carcinogenicity

There is no publicly available data from genotoxicity assays (e.g., Ames test, chromosomal aberration assays) or long-term carcinogenicity studies in animals for this compound.

Reproductive and Developmental Toxicity

No preclinical studies on the reproductive and developmental toxicity of this compound were identified in the available literature.

Experimental Protocols

Detailed experimental protocols for preclinical toxicology studies of this compound are not available in the public scientific literature. Standard preclinical toxicology assessments would typically involve the following, but it is unknown if or how these were conducted for this compound.

General Experimental Workflow for Acute Oral Toxicity (Illustrative)

The following diagram illustrates a general workflow for an acute oral toxicity study, as would be standard in preclinical drug development. It is important to note that this is a hypothetical representation and does not reflect a specific study performed on this compound, as no such study details were found.

Illustrative Workflow for an Acute Oral Toxicity Study.

Mechanism of Action and Signaling Pathways

This compound is described as a centrally acting antitussive that exerts its effect on the medullary cough center.[1] One source identifies it as a potent GABA antagonist.[3] The antagonism of GABAergic inhibition within the central nervous system could lead to neuronal excitability, which may explain the observed neurological symptoms of toxicity such as seizures.

The "quinidine-like" cardiotoxicity suggests that this compound may also interact with cardiac ion channels, likely sodium and/or potassium channels, leading to delayed repolarization and an increased risk of arrhythmias.

The following diagram illustrates the proposed high-level mechanism of toxic action based on the available information.

References

Methodological & Application

Spectrophotometric Determination of Pipazethate Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the spectrophotometric determination of Pipazethate (B1678394) Hydrochloride (PiCl) in bulk and pharmaceutical formulations. The methods described are based on redox reactions, ion-pair formation, and charge-transfer complexation, offering simple, sensitive, and cost-effective alternatives to more complex analytical techniques.

Application Notes

Several spectrophotometric methods have been successfully developed for the quantification of pipazethate hydrochloride. These methods are founded on various chemical principles, each offering distinct advantages in terms of sensitivity, simplicity, and accessibility. The choice of method may depend on the available instrumentation, the desired sensitivity, and the nature of the sample matrix.

The primary approaches for the spectrophotometric analysis of this compound include:

-

Redox Reaction-Based Methods: These methods involve the oxidation of this compound, followed by the formation of a colored complex that can be quantified. One common approach utilizes the reduction of Iron(III) to Iron(II) by the drug. The resulting Iron(II) then reacts with a chromogenic agent, such as o-phenanthroline or bipyridyl, to form a stable, colored complex.[1][2][3] Another variation involves the reaction of the formed Iron(II) with ferricyanide (B76249) to produce Prussian blue.[1][2][3] A separate redox-based method employs potassium permanganate (B83412) as an oxidizing agent in an acidic medium. The unreacted permanganate is then quantified by measuring the decrease in absorbance of a dye.[4][5][6]

-

Ion-Pair Formation Methods: These techniques are based on the reaction between the basic this compound molecule and an acidic dye to form a colored ion-pair complex. This complex is then typically extracted into an organic solvent, and its absorbance is measured.[7][8][9] Reagents such as chromazurol S, picric acid, phenol (B47542) red, and chlorophenol red have been effectively used for this purpose.[7][8][9][10][11]

The selection of a suitable method should be guided by the specific requirements of the analysis, including the concentration range of the drug and the presence of potential interfering substances. The validation of the chosen method is crucial to ensure accurate and reliable results.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for various spectrophotometric methods for the determination of this compound.

Table 1: Redox Reaction-Based Methods

| Method Principle | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | LOD (µg/mL) | LOQ (µg/mL) | Reference(s) |

| Fe(III) reduction & complexation | o-phenanthroline | 510 | 0.5 - 8 | - | 0.21 | 0.70 | [1][2][3] |

| Fe(III) reduction & complexation | Bipyridyl | 522 | 2 - 16 | - | 0.45 | 1.5 | [1][2][3] |

| Fe(III) reduction & Prussian blue formation | Ferricyanide | 750 | 3 - 15 | - | 0.37 | 1.23 | [1][2][3] |

| Oxidation with KMnO₄ & dye reduction | Amaranth (B1665344) | 521 | 2.0 - 16 | 1.484 x 10⁴ | 0.30 | 0.99 | [4][5] |

| Oxidation with KMnO₄ & dye reduction | Acid Orange II | 485 | 2.0 - 16 | - | 0.16 | 0.53 | [4][5] |

| Oxidation with KMnO₄ & dye reduction | Indigocarmine | 610 | 2.0 - 16 | - | 0.21 | 0.69 | [4][5] |

| Oxidation with KMnO₄ & dye reduction | Methylene (B1212753) Blue | 664 | 2.0 - 16 | - | 0.18 | 0.60 | [4][5] |

Table 2: Ion-Pair Formation Methods

| Method Principle | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | LOD (µg/mL) | LOQ (µg/mL) | Reference(s) |

| Ion-pair formation | Chromazurol S | 512 | 12 - 92 | 3.4 x 10² | 3.36 | 11.2 | [7][8][9] |

| Ion-pair formation | Picric Acid | 359 | 3.05 - 43.60 | - | - | - | [10][11] |

| Ion-pair formation | Phenol Red | 393 | 8.72 - 104.64 | - | - | - | [10][11] |

| Ion-pair formation | Chlorophenol Red | 405 | 3.27 - 49.05 | - | - | - | [10][11] |

Experimental Protocols

Method 1: Determination via Redox Reaction with Fe(III) and o-Phenanthroline

This method is based on the reduction of Fe³⁺ to Fe²⁺ by this compound, followed by the formation of an orange-red tris(o-phenanthroline)-Fe(II) complex.[1][3]

Reagents:

-

This compound Standard Solution: 50 µg/mL in double-distilled water.

-

Fe³⁺-o-phenanthroline Reagent Solution.

-

Acetate (B1210297) Buffer Solution: pH 4.5.

Procedure:

-

Transfer aliquots (0.1–1.6 mL) of the 50 µg/mL this compound standard solution into a series of 10 mL calibrated flasks.[1]

-

Add 2 mL of the Fe³⁺-o-phenanthroline reagent solution to each flask.[1]

-

Add 3 mL of acetate buffer (pH 4.5) to each flask.[1]

-

Heat the mixtures in a water bath at 90°C for 10 minutes.[1]

-

Cool the flasks to room temperature.

-

Dilute the solutions to the 10 mL mark with double-distilled water.

-

Measure the absorbance of the resulting colored complex at 510 nm against a reagent blank prepared in the same manner without the drug.[1]

-

Construct a calibration curve by plotting the absorbance versus the concentration of this compound.

-

Determine the concentration of the unknown sample from the calibration curve.

Method 2: Determination via Oxidation with Potassium Permanganate

This indirect spectrophotometric method involves the oxidation of this compound with a known excess of potassium permanganate in an acidic medium. The unreacted permanganate is then determined by measuring the decrease in absorbance of amaranth dye.[4]

Reagents:

-

This compound Standard Solution: 100 µg/mL in distilled water.

-

Potassium Permanganate (KMnO₄) Solution: 5.0 x 10⁻⁴ M.

-

Sulfuric Acid (H₂SO₄) Solution: 2.0 M.

-

Amaranth Dye Solution: 5.0 x 10⁻⁴ M.

Procedure:

-

Pipette a 1.0 mL aliquot of the 100 µg/mL this compound solution into a 10 mL calibrated flask.[4]

-

Add 0.5 mL of 2.0 M H₂SO₄.[4]

-

Add 2.0 mL of 5.0 x 10⁻⁴ M KMnO₄ solution.[4]

-

Heat the mixture in a water bath at 60 ± 2°C for 5 minutes.[4]

-

Cool the mixture to room temperature.

-

Add 1.0 mL of 5.0 x 10⁻⁴ M amaranth dye solution.[4]

-

Complete the volume to 10 mL with distilled water.

-

Measure the absorbance of the solution at 521 nm against a reagent blank.[4]

-

The concentration of the drug is determined from a calibration graph constructed under the same conditions.[4]

Method 3: Determination via Ion-Pair Formation with Chromazurol S

This method is based on the formation of an ion-pair complex between this compound and chromazurol S, which is then extracted into an organic solvent for spectrophotometric measurement.[7][8]

Reagents:

-

This compound Standard Solution: 0.4 mg/mL.

-

Chromazurol S Dye Solution.

-

Methylene Chloride.

-

Anhydrous Sodium Sulfate.

Procedure:

-

Transfer aliquots (0.3-2.3 mL) of the 0.4 mg/mL this compound standard solution into a series of 50 mL separating funnels.[7]

-

Add 1 mL of the chromazurol S dye solution to each funnel.[7]

-

Adjust the volume of the aqueous phase to 10 mL with distilled water and mix well.[7]

-

Add 10 mL of methylene chloride and shake the funnel vigorously for 2 minutes.[7]

-

Allow the two phases to separate completely.

-

Collect the organic layer and dry it using anhydrous sodium sulfate.[7]

-

Measure the absorbance of the organic layer at 512 nm against a blank prepared similarly.[7]

-

A calibration curve is prepared by plotting absorbance versus the final concentration of this compound.

-

The concentration of the unknown sample is determined using the calibration curve.

References

- 1. bu.edu.eg [bu.edu.eg]

- 2. Spectrophotometric determination of this compound in pure form and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spectrophotometric Determination of Pipazethate HCl and Dextromethorphan HBr using Potassium Permanganate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Spectrophotometric Determination of Pipazethate HCl and Dextromethorphan HBr using Potassium Permanganate | Semantic Scholar [semanticscholar.org]

- 6. Spectrophotometric Determination of Pipazethate HCl and Dextromethorphan HBr using Potassium Permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extractive Colourimetric Determination of Pipazethate HCl by Ion-pair Complex Formation in Pure Form, Dosage Form, Urine and in Presence of its Degradation Products [article.sapub.org]

- 8. sapub.org [sapub.org]

- 9. Extractive Colourimetric Determination of Pipazethate HCl by Ion-pair Complex Formation in Pure Form, Dosage Form, Urine and in Presence of its Degradation Products | Semantic Scholar [semanticscholar.org]

- 10. NOVEL METHODS FOR THE VISIBLE SPECTROPHOTOMETRIC DETERMINATION OF PIPAZETHATE HCl AND CHLORPHENOXAMINE HCl IN PURE AND TABLET DOSAGE FORMS | Semantic Scholar [semanticscholar.org]

- 11. ijpsr.com [ijpsr.com]

Application Notes and Protocols for the Quantification of Pipazethate Hydrochloride Using High-Performance Liquid Chromatography (HPLC)

This document provides detailed application notes and protocols for the quantitative determination of Pipazethate hydrochloride in bulk drug and pharmaceutical formulations using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodologies described are based on validated, stability-indicating assays, ensuring accuracy and reliability for researchers, scientists, and drug development professionals.

Introduction

This compound is a non-narcotic antitussive agent.[1][2] Accurate and precise analytical methods are crucial for its quantification in quality control and stability studies. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity.[1] This document outlines two distinct HPLC methods for the analysis of this compound, including detailed experimental conditions, validation parameters, and sample preparation protocols.

Method 1: Isocratic RP-HPLC with C18 Column

This method details a simple, rapid, and sensitive isocratic reversed-phase HPLC method for the determination of this compound.[3][4]

Chromatographic Conditions

| Parameter | Condition |

| Stationary Phase | C18 reversed-phase column |

| Mobile Phase | Water:Methanol (B129727) (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 230 nm |

Method Validation Summary

This method was validated according to the International Conference on Harmonisation (ICH) guidelines.[3]

| Validation Parameter | Result |

| Linearity Range | 100 - 10,000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Inter- and Intra-assay Precision (%RSD) | < 4.2% |

| Inter- and Intra-assay Accuracy | Within ± 4.8% |

Experimental Protocol

1. Reagent and Sample Preparation:

- Mobile Phase Preparation: Prepare a mixture of high-purity water and methanol in a 40:60 volume/volume ratio. Degas the solution before use.

- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

- Sample Solution (Tablets): Weigh and powder a minimum of 20 tablets. Transfer an accurately weighed portion of the powder equivalent to a specific amount of this compound into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm membrane filter before injection.

- Sample Solution (Drops): Accurately measure a volume of the oral drops and dilute with the mobile phase to a suitable concentration within the linearity range.

2. HPLC System Setup and Analysis:

- Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

- Set the column oven temperature to 30°C and the UV detector to 230 nm.

- Inject equal volumes of the standard and sample solutions into the chromatograph.

- Record the chromatograms and measure the peak area for quantification.

3. Calculation:

- Calculate the concentration of this compound in the sample by comparing the peak area of the sample with the peak area of the standard.

Experimental Workflow

Method 2: Stability-Indicating Isocratic RP-HPLC with CN Column

This method describes a validated stability-indicating HPLC method for the determination of this compound in the presence of its degradation products.[5][6]

Chromatographic Conditions

| Parameter | Condition |

| Stationary Phase | 5 µm Cyano (CN) column |

| Mobile Phase | Acetonitrile:12 mM Ammonium (B1175870) Acetate:Diethylamine (B46881) (35:65:0.1, v/v/v), pH 4.0 |

| Flow Rate | Not explicitly stated, typically 1.0 mL/min is a good starting point. |

| Detection Wavelength | 225 nm |

Method Validation and Forced Degradation Summary

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[5]

| Stress Condition | Details |

| Acid Degradation | 1N Hydrochloric Acid |

| Alkaline Degradation | 0.1N Sodium Hydroxide |

| Oxidative Degradation | 0.33% Hydrogen Peroxide |

| Thermal Degradation | 75°C |

| Photolytic Degradation | Exposure to light |

The method was able to resolve this compound from its degradation products formed under these stress conditions.[5]

Experimental Protocol

1. Reagent and Sample Preparation:

- Mobile Phase Preparation: Prepare a mixture of acetonitrile, 12 mM ammonium acetate, and diethylamine in a 35:65:0.1 volume/volume/volume ratio. Adjust the pH to 4.0. Degas the solution before use.

- Standard Stock Solution: Prepare a standard stock solution of this compound in the mobile phase.

- Sample Solution: Prepare the sample solution as described in Method 1, using the mobile phase of this method as the diluent.

2. Forced Degradation Study (General Procedure):

- Acid/Base Hydrolysis: Treat a solution of this compound with acid (e.g., 1N HCl) or base (e.g., 0.1N NaOH) at a specified temperature for a defined period. Neutralize the solution before dilution and injection.

- Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 0.33% H₂O₂) for a specific time.

- Thermal Degradation: Expose a solid or solution sample of this compound to elevated temperatures (e.g., 75°C).

- Photolytic Degradation: Expose a solution of this compound to UV or fluorescent light.

- Analyze the stressed samples by HPLC to evaluate the resolution between the parent drug and any degradation products.

3. HPLC System Setup and Analysis:

- Equilibrate the CN column with the mobile phase.

- Set the UV detector to 225 nm.

- Inject the standard, sample, and stressed sample solutions.

- Monitor the separation of this compound from its degradation products.

Logical Relationship of Stability-Indicating Method Development

Conclusion

The HPLC methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. Method 1 is a straightforward isocratic method suitable for routine quality control analysis. Method 2 is a stability-indicating assay, essential for stability studies and the analysis of samples that may contain degradation products. The selection of the method should be based on the specific analytical requirements of the user. Proper method validation should always be performed before routine use to ensure data quality and integrity.

References

- 1. Extractive Colourimetric Determination of Pipazethate HCl by Ion-pair Complex Formation in Pure Form, Dosage Form, Urine and in Presence of its Degradation Products [article.sapub.org]

- 2. Spectrophotometric Determination of Pipazethate HCl and Dextromethorphan HBr using Potassium Permanganate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating the Antitussive Activity of Pipazethate Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Putative Signaling Pathways

The antitussive effect of Pipazethate hydrochloride is thought to be mediated through its interaction with the sigma-1 receptor and potentially through the modulation of GABAergic neurotransmission. The following diagrams illustrate these proposed pathways.

Caption: Proposed signaling pathways for this compound's antitussive effect.

Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This model is a widely accepted method for evaluating the efficacy of potential antitussive agents.[4][5]

Materials:

-

Male Hartley guinea pigs (300-400 g)

-

This compound

-

Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

-

Positive control: Codeine phosphate (B84403) (e.g., 10 mg/kg)

-

Citric acid solution (0.1 M to 0.6 M in sterile water)

-

Whole-body plethysmograph chamber

-

Nebulizer

-

Sound recording and analysis equipment

Experimental Workflow:

Caption: Workflow for the citric acid-induced cough model in guinea pigs.

Procedure:

-

Animal Acclimatization: House guinea pigs for at least one week before the experiment with free access to food and water.

-

Grouping and Dosing: Randomly assign animals to treatment groups: vehicle control, positive control (codeine phosphate), and various doses of this compound. Administer the compounds via the desired route (e.g., intraperitoneal or oral).

-

Pre-treatment Period: Allow for a pre-treatment period, typically 30 to 60 minutes, for the compound to be absorbed and distributed.

-

Cough Induction: Place each guinea pig individually into the whole-body plethysmograph chamber. After a brief adaptation period, expose the animal to an aerosol of citric acid solution generated by a nebulizer for a fixed duration (e.g., 5-10 minutes).

-

Data Recording: Record the number of coughs during the exposure period. Coughs are identified by a characteristic explosive sound and a sharp transient change in the plethysmograph pressure signal.

-

Data Analysis: Compare the mean number of coughs in the this compound-treated groups to the vehicle control group. Calculate the percentage inhibition of the cough reflex.

Sulfur Dioxide-Induced Cough Model in Mice

This model is another common method for screening antitussive compounds, particularly in mice.[6]

Materials:

-

Male albino mice (20-25 g)

-

This compound

-

Vehicle (e.g., sterile saline)

-

Positive control: Codeine phosphate (e.g., 10 mg/kg)

-

Sulfur dioxide (SO2) gas source

-

Exposure chamber

-

Observation chamber

Experimental Workflow:

Caption: Workflow for the sulfur dioxide-induced cough model in mice.

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week prior to the experiment.

-

Grouping and Dosing: Divide the mice into treatment groups and administer this compound, vehicle, or a positive control.

-

Pre-treatment Period: Allow a 30-minute pre-treatment period.

-

Cough Induction: Expose each mouse individually to a controlled concentration of sulfur dioxide gas in an exposure chamber for a short duration (e.g., 45-60 seconds).

-

Observation: Immediately after exposure, transfer the mouse to an observation chamber and count the number of coughs for a fixed period (e.g., 5 minutes).

-

Data Analysis: Determine the mean number of coughs for each group and calculate the percentage inhibition of cough compared to the vehicle control.

Data Presentation

Quantitative data from these studies should be summarized in clear and structured tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Citric Acid-Induced Cough in Guinea Pigs

| Treatment Group | Dose (mg/kg) | N | Mean Cough Count ± SEM | % Inhibition |

| Vehicle Control | - | 8 | 25.4 ± 2.1 | - |

| Codeine Phosphate | 10 | 8 | 8.2 ± 1.5* | 67.7 |

| Pipazethate HCl | 5 | 8 | (Data) | (Data) |

| Pipazethate HCl | 10 | 8 | (Data) | (Data) |

| Pipazethate HCl | 20 | 8 | (Data) | (Data) |

*p < 0.05 compared to Vehicle Control. (Illustrative data)

Table 2: Effect of this compound on Sulfur Dioxide-Induced Cough in Mice

| Treatment Group | Dose (mg/kg) | N | Mean Cough Count ± SEM | % Inhibition |

| Vehicle Control | - | 10 | 32.1 ± 3.5 | - |

| Codeine Phosphate | 10 | 10 | 11.5 ± 2.2* | 64.2 |

| Pipazethate HCl | 10 | 10 | (Data) | (Data) |

| Pipazethate HCl | 20 | 10 | (Data) | (Data) |

| Pipazethate HCl | 40 | 10 | (Data) | (Data) |

*p < 0.05 compared to Vehicle Control. (Illustrative data)

Conclusion

The provided protocols for the citric acid-induced cough model in guinea pigs and the sulfur dioxide-induced cough model in mice offer robust and reproducible methods for assessing the antitussive potential of this compound. By investigating its effects in these models, researchers can elucidate its dose-dependent efficacy and further explore its mechanism of action, contributing to the development of novel antitussive therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 6. Studies on in vivo antitussive activity of Leucas lavandulaefolia using a cough model induced by sulfur dioxide gas in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocol for Dissolving Pipazethate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipazethate hydrochloride is a non-narcotic, centrally acting antitussive agent.[1] Accurate and reproducible preparation of this compound solutions is critical for reliable results in preclinical and clinical research. This document provides a detailed protocol for the dissolution of this compound for experimental use, covering solvent selection, stock solution preparation, and storage conditions.

Physicochemical Properties

This compound is typically a white to off-white or pale yellow crystalline powder.[2][3] It is known to be soluble in water and methanol (B129727).[3]

Recommended Solvents and Solubility

Based on available data, the following solvents are recommended for dissolving this compound:

-

Primary Recommended Solvent: High-purity water (e.g., double-distilled, deionized, or HPLC-grade) is the most commonly used and recommended solvent for preparing aqueous solutions of this compound.[4][5]

-

Alternative Solvent: Methanol can also be used, particularly in situations where a non-aqueous or a co-solvent system is required.[3] One study utilized 20% methanol as a co-solvent to prevent precipitation.[1]

Table 1: Solubility and Recommended Solvents

| Solvent | Solubility | Notes |

| Water (distilled, deionized) | Soluble | The preferred solvent for most applications.[2][3][4][5] |